molecular formula C19H15ClN4OS2 B2504661 Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897471-24-8

Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2504661
CAS RN: 897471-24-8
M. Wt: 414.93
InChI Key: CFVDDNFQFPIMTL-UHFFFAOYSA-N
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Description

The compound "Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone" is a derivative of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, which has been identified as a new anti-mycobacterial chemotype. This class of compounds has shown potential in the treatment of tuberculosis, with several derivatives exhibiting low micromolar anti-tubercular activity and low cytotoxicity .

Synthesis Analysis

The synthesis of related benzo[d]thiazol-2-yl(piperazin-1-yl)methanone derivatives involves multiple steps, including the preparation of benzo[d]thiazole-2-carboxamides and their subsequent evaluation for biological activity. The synthesis is characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR, ensuring the correct structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through various spectroscopic methods and X-ray diffraction studies. For instance, a related compound with a piperidine and morpholine ring system was found to crystallize in the monoclinic crystal system and exhibit a chair conformation for the piperidine ring. The stability of the molecule is attributed to inter and intra-molecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include substitution reactions, as seen in the preparation of a related compound where a substitution reaction with 2,5-Dichloro-benzenesulfonylchloride was performed. These reactions are crucial for introducing various functional groups that contribute to the biological activity of the molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely studied using techniques like Hirshfeld surface analysis to understand intermolecular interactions in the solid state. Theoretical calculations, such as density functional theory (DFT), are employed to optimize structural coordinates and evaluate electronic parameters like the HOMO-LUMO energy gap. The thermal properties are also investigated using thermogravimetric analysis, which provides insights into the stability of the compounds under different temperature conditions .

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One of the analogues, Hoechst 33258, is known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This compound is widely used as a fluorescent DNA stain due to its ability to readily access cells. Its derivatives find applications in plant cell biology for chromosome and nuclear staining, and analysis of nuclear DNA content values, among others. They also show potential as radioprotectors and topoisomerase inhibitors, serving as a foundation for rational drug design (Issar & Kakkar, 2013).

Dopamine D2 Receptor Modulation

Compounds with structural similarities to Benzo[d]thiazol-2-yl derivatives have been investigated for their role in modulating the D2 dopamine receptor, which is implicated in the treatment of neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes a cyclic amine and aromatic/heteroaromatic lipophilic fragment, indicating a potential area of therapeutic application for related compounds (Jůza et al., 2022).

Antipsychotic Drug Development

Lurasidone, a benzisothiazole derivative, exemplifies the application of similar compounds in developing second-generation antipsychotic drugs. It has shown efficacy and safety in the treatment of psychotic and mood disorders, highlighting the benzothiazole structure's significance in psychiatric medication. Lurasidone's unique pharmacodynamic profile underscores the potential of benzothiazole derivatives in medical research (Pompili et al., 2018).

Structural Activity Relationship in Medicinal Chemistry

The benzothiazole ring is a crucial structure in many bioactive molecules due to its varied biological activities and lesser toxic effects. This structure is prevalent in compounds exhibiting antiviral, antimicrobial, anti-allergic, anti-diabetic, antitumor, anti-inflammatory, and anticancer activities. The review of benzothiazole derivatives and their biological activities based on structural variations provides valuable insights for medicinal chemistry (Bhat & Belagali, 2020).

Tuberculosis Treatment

Macozinone, a piperazine-benzothiazinone, is undergoing clinical studies for tuberculosis (TB) treatment, indicating the application of benzothiazole and piperazine derivatives in developing more efficient TB drug regimens. This highlights the compound's role in targeting Mycobacterium tuberculosis by inhibiting the synthesis of essential arabinan polymers of the cell wall (Makarov & Mikušová, 2020).

Future Directions

The discovery of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields . Benzothiazole derivatives can be a good template for further drug development .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4OS2/c20-12-5-6-14-16(11-12)27-19(22-14)24-9-7-23(8-10-24)18(25)17-21-13-3-1-2-4-15(13)26-17/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVDDNFQFPIMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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